

Spectroscopic Profile of alpha-D-Allofuranose: A Technical Guide

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Compound of Interest

Compound Name: *alpha-D-allofuranose*

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This technical guide provides a summary of available spectroscopic data for **alpha-D-allofuranose**. Due to the inherent equilibrium of monosaccharides in solution, which results in a mixture of tautomers (α/β anomers in both pyranose and furanose forms), obtaining and isolating complete and unambiguous spectroscopic data for a single furanose anomer is challenging. Consequently, comprehensive experimental spectra for pure **alpha-D-allofuranose** are not readily found in publicly accessible databases. This guide compiles the available data and provides general characteristics expected for this compound based on the analysis of related structures and derivatives.

Molecular Structure

alpha-D-Allofuranose is a monosaccharide featuring a five-membered furanose ring. It is an epimer of glucose, with the molecular formula $C_6H_{12}O_6$ and a molecular weight of 180.16 g/mol. [\[1\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of monosaccharides is complex due to the presence of multiple isomers in equilibrium in solution. The signals for the less abundant furanose forms can be weak and often overlap with those of the predominant pyranose forms.

¹³C NMR:

A study of D-Allose in D₂O has reported the chemical shift for the anomeric carbon (C1) of the alpha-furanose form.[\[2\]](#)

Carbon Atom	Chemical Shift (ppm)
C1	97.5

Note: This is a single data point from an equilibrium mixture. A complete ¹³C NMR spectrum for isolated **alpha-D-allofuranose** is not currently available in the searched resources.

¹H NMR:

Specific, assigned ¹H NMR data for **alpha-D-allofuranose** is not readily available. In general, for furanose rings, the anomeric proton (H1) signal is expected to appear as a doublet. The coupling constant (³JH1,H2) is a key indicator of the anomeric configuration, though it can be less definitive for furanoses compared to pyranoses due to ring puckering.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **alpha-D-allofuranose** is not available in the searched databases. However, the IR spectrum of a carbohydrate like allofuranose is expected to be characterized by the following absorption bands:

Functional Group	Expected Wavenumber Range (cm ⁻¹)	Description
O-H (hydroxyl)	3600 - 3200 (broad)	Stretching vibrations
C-H (alkane)	3000 - 2850	Stretching vibrations
C-O (alcohols, ethers)	1300 - 1000	Stretching vibrations

The region between 1500 cm⁻¹ and 500 cm⁻¹ is the "fingerprint region," containing complex vibrations unique to the molecule's structure.

Mass Spectrometry (MS)

An experimental mass spectrum for the parent **alpha-D-allofuranose** is not readily available. For a monosaccharide with the molecular formula C₆H₁₂O₆, high-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to its exact mass (180.063388 g/mol).^[1] Common ionization techniques for carbohydrates include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). In ESI-MS, adducts with sodium ([M+Na]⁺) or other cations are commonly observed.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for monosaccharides.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube. For samples in D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for chemical shift calibration.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: A standard single-pulse experiment is typically used.
 - ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum.
 - 2D NMR: To aid in the assignment of complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are often necessary.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid carbohydrate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

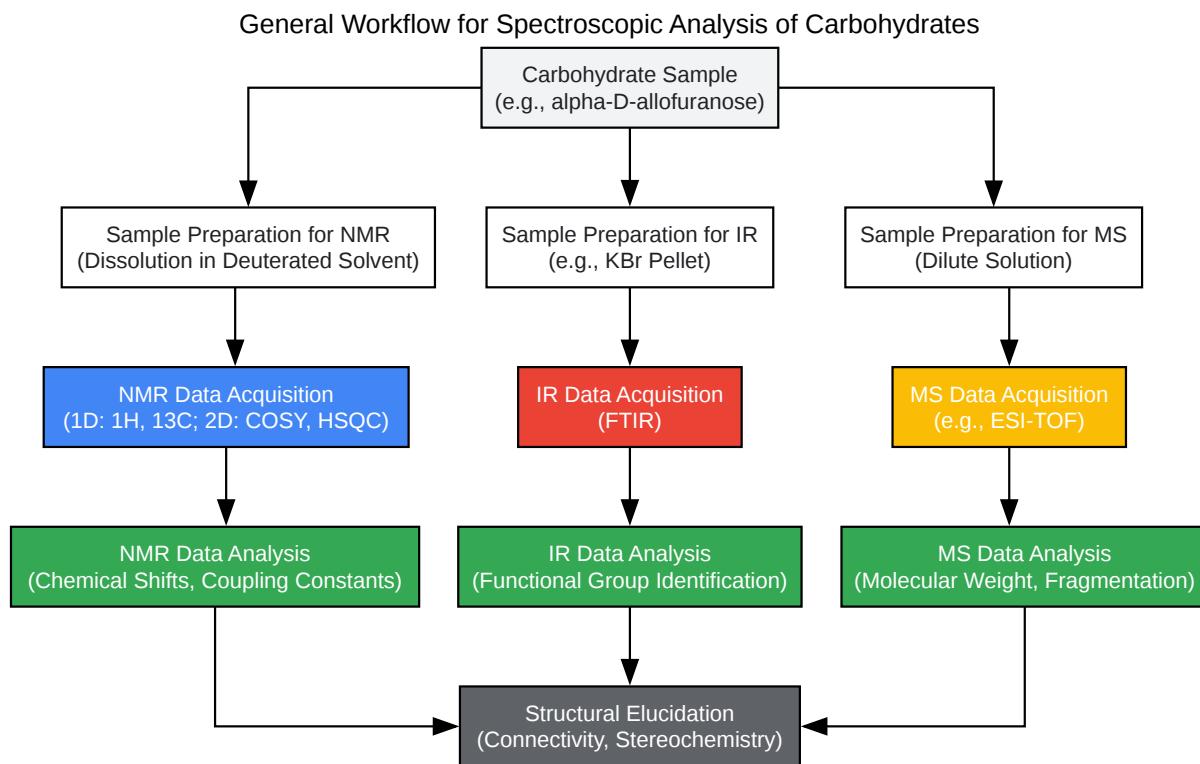
- Place a portion of the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment of an FTIR spectrometer.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the carbohydrate sample (e.g., 1-10 $\mu\text{g/mL}$) in a solvent system compatible with ESI, such as a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of a salt, such as sodium acetate, can enhance the formation of sodiated adducts.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of a mass spectrometer (e.g., TOF, Orbitrap, or quadrupole).
 - Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate compound.



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Caption: A generalized workflow for the spectroscopic analysis of carbohydrates.

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References

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